benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a benzyl ester group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of alkenes using a reagent system such as NaBH4, CH3CO2H, and Pd/C . This method allows for the selective hydrogenation of double bonds without affecting the benzyl protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites, while the benzyl ester group may enhance the compound’s affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4R)-4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-4,4a,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
What sets benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the methoxy and propoxy groups, along with the benzyl ester, may enhance its reactivity and potential as a pharmaceutical agent.
Properties
Molecular Formula |
C30H35NO5 |
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Molecular Weight |
489.6g/mol |
IUPAC Name |
benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO5/c1-6-14-35-24-13-12-21(15-25(24)34-5)27-26(29(33)36-18-20-10-8-7-9-11-20)19(2)31-22-16-30(3,4)17-23(32)28(22)27/h7-13,15,27,31H,6,14,16-18H2,1-5H3 |
InChI Key |
AVSRLLBHJAPKNM-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)OC |
Origin of Product |
United States |
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